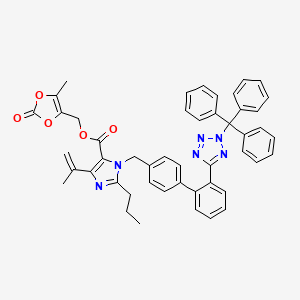
Dehydro Olmesartan-2-trityl Medoxomil
Overview
Description
Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil . Olmesartan Medoxomil is an effective and safe angiotensin receptor blocker (ARB) that lowers blood pressure .
Synthesis Analysis
During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N -1- and N -2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .Molecular Structure Analysis
Dehydro Olmesartan-2-trityl Medoxomil contains total 108 bond(s); 66 non-H bond(s), 44 multiple bond(s), 15 rotatable bond(s), 4 double bond(s), 40 aromatic bond(s), 3 five-membered ring(s), 5 six-membered ring(s), 1 ester(s) (aromatic), 1 carbonate (-thio) derivative(s), and 1 Imidazole(s) .Chemical Reactions Analysis
The formation of two regioisomeric dimedoxomil derivatives of olmesartan is in good agreement with previous observations that alkylation of compounds possessing 5- (biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N -1- and N -2-alkyl derivatives .Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Substances : Olmesartan medoxomil, an anti-hypertensive drug, has been studied for its synthesis process. During this process, impurities including dehydro olmesartan were identified and characterized. These impurities are synthesized and characterized, contributing to the understanding of the drug's synthesis pathway (Babu et al., 2010).
Process-Related Impurities : The synthesis and physicochemical characterization of olmesartan medoxomil (OM) have revealed process-related impurities, including dehydro olmesartan. These compounds were fully characterized using various techniques like DSC, IR, NMR, and HRMS/ESI, contributing to the quality control of OM production (Dams et al., 2015).
Pharmacology and Drug Delivery
Transdermal Delivery : A study on enhancing the transdermal delivery of Olmesartan medoxomil (OLM) used transethosomes (TEs). These TEs showed enhanced permeability compared to traditional forms, indicating a potential application for improved drug delivery systems (Albash et al., 2019).
Enhancing Oral Bioavailability : A self-microemulsifying drug delivery system (SMEDDS) was formulated to increase the oral bioavailability of OLM. This system showed faster absorption and higher bioavailability compared to traditional formulations, suggesting a method to improve the efficiency of oral drug delivery (Lee et al., 2009).
Nanosuspension for Intestinal Absorption : Olmesartan medoxomil nanosuspensions were developed to enhance intestinal absorption. These showed higher flux and apparent permeability coefficient, indicating improved drug delivery through the intestinal route (Attari et al., 2015).
Mechanism of Action
Target of Action
Dehydro Olmesartan-2-trityl Medoxomil, a derivative of Olmesartan Medoxomil, is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . The primary target of this compound is the angiotensin II receptor 1 (AT1) which plays a crucial role in regulating blood pressure . Olmesartan binds to the AT1 receptor with a high degree of insurmountability and with greater affinity than most other ARBs .
Biochemical Pathways
The compound affects the renin-angiotensin-aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . The oral bioavailability of Olmesartan Medoxomil is approximately 26% . The pharmacokinetic properties of Dehydro Olmesartan-2-trityl Medoxomil are expected to be similar, but specific studies are needed to confirm this.
Action Environment
The action, efficacy, and stability of Dehydro Olmesartan-2-trityl Medoxomil can be influenced by various environmental factors. For instance, the formulation of the compound can affect its release and permeation . An optimized oleogel formulation of Olmesartan Medoxomil was found to increase the drug’s release and permeation, leading to improved therapeutic efficacy and bioavailability . Similar environmental considerations may apply to Dehydro Olmesartan-2-trityl Medoxomil.
Safety and Hazards
properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRGMKGGRYFIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Olmesartan-2-trityl Medoxomil | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



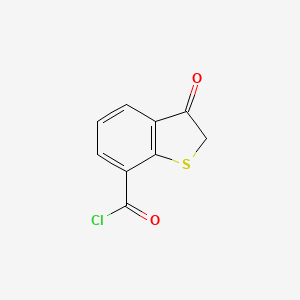

![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)
![Benz[a]anthracene-7-methanol-13C 7-Acetate](/img/structure/B589469.png)
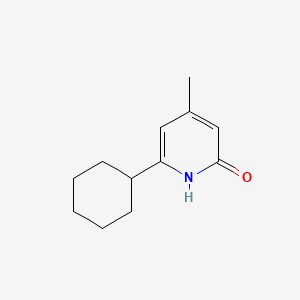
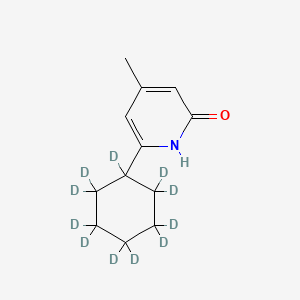
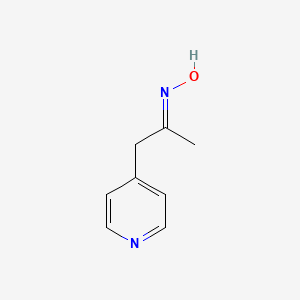
![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)
